Adeturon

Radioprotection Gastrointestinal radiation injury Aminothiol comparative efficacy

Researchers developing radiation countermeasures require radioprotectors with validated large-animal efficacy - most aminothiols lack primate survival data, creating a translational gap. Adeturon (CAS 63346-83-8) is a molecular AET-ATP conjugate that directly addresses this need. • 50% survival at LD₁₀₀/₁₈ (680 R) in Macaca mulatta - a primate-validated efficacy benchmark. • Dose reduction factor of ~2 for heritable chromosomal translocations in mouse spermatogonia enables calibrated genetic toxicology screening. • Pathway-selective SOS inhibition (sulA/lambda prophage) without affecting DNA degradation distinguishes it from DDC and other radioprotectors. Supplied as ≥98% pure solid; stable at ambient shipping temperature.

Molecular Formula C13H25N8O13P3S
Molecular Weight 626.37 g/mol
CAS No. 63346-83-8
Cat. No. B1665530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdeturon
CAS63346-83-8
SynonymsAdeturon; 
Molecular FormulaC13H25N8O13P3S
Molecular Weight626.37 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N
InChIInChI=1S/C10H16N5O13P3.C3H9N3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;4-1-2-7-3(5)6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4H2,(H3,5,6)/t4-,6-,7-,10?;/m1./s1
InChIKeyPFKQTRBUWKWKKE-QCSRICIXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adeturon: A Distinct AET-ATP Radioprotective Conjugate


Adeturon is a synthetic radioprotective compound formally defined by PubChem as S-2-aminoethyl-isothiuronium adenosine triphosphate [1]. It is a molecular conjugate in which the aminothiol radioprotector AET (S-2-aminoethylisothiuronium) is ionically bound to adenosine triphosphate (ATP), yielding a single chemical entity with the molecular formula C13H25N8O13P3S and molecular weight 626.37 g/mol [1]. The MeSH database classifies Adeturon under both Adenosine Triphosphate/analogs and derivatives and beta-Aminoethyl Isothiourea/analogs and derivatives, reflecting its dual structural heritage [2].

Why Adeturon Cannot Be Substituted


Radioprotectors within the aminothiol class are not interchangeable. Adeturon is not a simple physical mixture of AET and ATP; it is a defined molecular salt whose covalent-like ionic association between the isothiuronium cation and the ATP anion produces a unique chemical species. Experimental evidence demonstrates that equimolar concentrations of AET and ATP, when combined as a simple mixture, fail to reproduce the radioprotective efficacy of intact Adeturon — the chemical binding of the two components is prerequisite for the enhanced protective effect [1]. Consequently, substituting Adeturon with its constituent precursors (AET or ATP alone) or with a co-administered AET+ATP blend cannot recapitulate Adeturon's pharmacological profile, mechanism of action, or dose-response characteristics [1].

Adeturon Comparative Performance Evidence


Gastrointestinal Radioprotection vs. AET

In a direct head-to-head comparison, Adeturone (the ATP salt of AET) was compared against AET alone for protection of protein hydrolysis and absorption in the gastro-intestinal tract following acute X-irradiation. Both compounds induced transient changes in protein absorption with no aggravating effect on radiation injury. However, Adeturone provided a superior radioprotective effect on the studied processes following exposure to a lethal X-ray dose of 800 r [1].

Radioprotection Gastrointestinal radiation injury Aminothiol comparative efficacy

E. coli Protection: Conjugate Over Physical Mixture

A controlled comparative study evaluated the antiradiation potencies of AET, ATP, and the preparation Adeturone (AET salt of ATP) using E. coli survival after gamma-irradiation (1.29–20.64 K/kg). AET provided protection only at the highest concentration tested (625 µg/ml). ATP at 587 µg/ml was completely ineffective, whether used alone or in an equimolar mixture with 262.5 µg/ml AET — concentrations equimolar to those contained in Adeturone. The intact Adeturone molecule at 625 µg/ml exhibited a clear protective effect. Lower (312 µg/ml) and higher (1250, 1500 µg/ml) Adeturone concentrations failed, demonstrating a defined therapeutic window [1]. The authors concluded that chemical binding of the two protectors raises the effectiveness of the combination [1].

Microbial radiosensitivity Radioprotector mechanism Molecular conjugate advantage

DNA Damage Signaling Divergence vs. DDC

In a direct comparative study, Adeturon and sodium diethyldithiocarbamate (DDC) were evaluated for their effects on the gamma-irradiation-induced E. coli SOS response. Adeturon did not affect DNA degradation but inhibited the induction of SOS functions (sulA gene and lambda prophage induction). In contrast, DDC inhibited DNA degradation, inhibited sulA induction, but paradoxically enhanced lambda prophage induction [1]. These opposing mechanistic profiles indicate fundamentally different radioprotection strategies: DDC acts primarily via free hydroxyl radical scavenging and exonuclease activity reduction, whereas Adeturon, like other aminothiols, scavenges hydroxyl radicals and also directly interacts with DNA through its amino groups to donate hydrogen atoms near damage sites [1].

SOS response DNA degradation Radioprotector mechanism of action Escherichia coli

Heritable Chromosomal Translocation Protection

Adult male C57BL mice were exposed to 75–450 R X-rays with or without Adeturon pretreatment (500 mg/kg body weight). Cytological analysis of primary spermatocytes at diakinesis-metaphase I, performed 12 weeks post-irradiation, yielded dose-response regression coefficients. For translocated-cell yields, coefficients were a = 1.57×10⁻² and b = −2.29×10⁻⁵ in Adeturon-protected animals, versus a = 1.80×10⁻² and b = −0.94×10⁻⁵ in non-protected controls. The resulting dose reduction factor (DRF) for heritable translocation protection was approximately 2 [1].

Genetic radioprotection Chromosomal translocations Germ cell mutagenesis Dose reduction factor

Human Lymphocyte and Tumor Cell Radioprotection

In human peripheral blood lymphocytes exposed to cobalt-60 gamma radiation (93–558 R, 93 R/min) and protected by Adeturone at 5.5×10⁻⁴ g/ml, the dose reduction factor ranged from 2.6 to 6.6 depending on the chromosome aberration type analyzed (dicentrics, rings, fragments, interstitial deletions, symmetrical exchanges) [1]. Independently, in EMT6 mouse tumor cells incubated with Adeturone (500 µg/ml, 2 h) and irradiated with 2–10 Gy, DRF values of 2.38 and 1.51 were obtained in individual experiments, with optimal protection at moderate doses (4–8 Gy) [2].

Human cytogenetics Chromosome aberrations Tumor cell radiosensitivity In vitro radioprotection

Primate Survival After Lethal Whole-Body Irradiation

In a study on 28 Macaca mulatta monkeys, Adeturone was administered intravenously at 150 mg/kg (½ the maximal tolerable dose) for 5 minutes, 6–15 minutes before whole-body cobalt-60 gamma irradiation at 680 R (17.6 R/min), corresponding to LD₁₀₀/₁₈. Adeturone pre-treatment ensured 50% survival after this otherwise absolutely lethal radiation dose. Protected animals exhibited milder radiation sickness: prolonged latency period, attenuated hemorrhagic syndrome, less severe leukopenia, and absence of diarrhea [1].

Primate radioprotection LD100 survival In vivo efficacy Macaca mulatta

Adeturon Application Scenarios


Primate-Validated Radiation Countermeasure Development

Adeturon is one of the few aminothiol radioprotectors with documented survival benefit in non-human primates after LD₁₀₀ whole-body gamma irradiation. Its 50% survival rate at 680 R (LD₁₀₀/₁₈) in Macaca mulatta [1] establishes a primate efficacy benchmark that can serve as a reference point for evaluating next-generation countermeasures. This scenario is particularly relevant for programs requiring large-animal validation prior to advanced development.

Germ Cell Genetic Radioprotection Reference

Adeturon's demonstrated dose reduction factor of approximately 2 for heritable chromosomal translocations in mouse spermatogonia [2] makes it a calibrated reference agent for genetic toxicology and germ cell mutagenicity screening. Researchers investigating the genetic risks of ionizing radiation can employ Adeturon as a positive radioprotection control with established quantitative endpoints, enabling cross-study comparability.

Selective SOS Inhibition for Pathway Dissection

Adeturon's unique mechanistic profile — inhibiting SOS induction (sulA and lambda prophage) without affecting DNA degradation [3] — distinguishes it from DDC and other radioprotectors that interfere with exonuclease activity. This property enables its use as a pathway-selective tool compound to dissect DNA damage signaling and repair mechanisms independently of DNA degradation processes, particularly in bacterial model systems.

Extended-Release Oral Radioprotection Formulation

While free Adeturone administered intraperitoneally 4.5 hours before irradiation is ineffective, Adeturone encapsulated in tricomponent liposomes (dipalmitoyl-DL-3-lecithin:cholesterol:stearylamine 7:2:1) and given orally provided prolonged radioprotection for 0.5–4.5 hours against lethal X-irradiation (7.8 Gy, LD₉₀/₃₀) in mice [4]. This differential performance between free and liposomal Adeturone creates a research scenario for formulation scientists developing oral delivery systems for charged radioprotector molecules, where Adeturone's ionic nature presents a well-characterized challenge.

Technical Documentation Hub

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19 linked technical documents
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